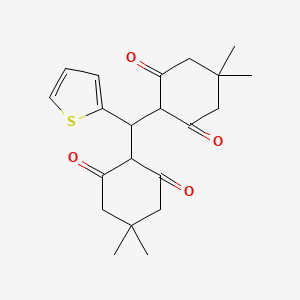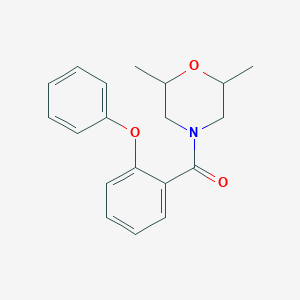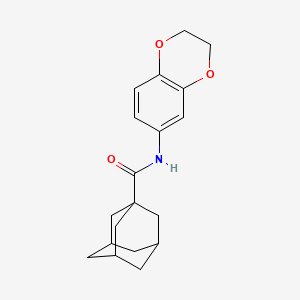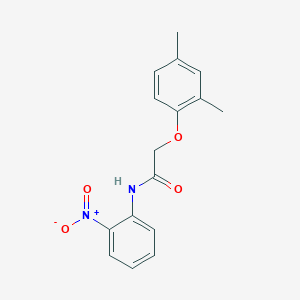![molecular formula C15H22ClNOS2 B5145512 N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5145512.png)
N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. It is a thiol-containing compound that is used in the synthesis of various drugs and has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide is not fully understood. However, it is believed to work by inhibiting the production of reactive oxygen species (ROS) and reducing the activity of inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, it has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide in lab experiments is its low toxicity. It has also been shown to have good solubility in various solvents, making it easy to use in experiments. However, one of the limitations of using this compound is its limited stability in aqueous solutions, which can affect its effectiveness in experiments.
Orientations Futures
There are several future directions for the use of N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide in scientific research. One direction is to further investigate its anti-inflammatory and antioxidant properties and explore its potential use in the treatment of various inflammatory diseases. Another direction is to explore its potential use in the synthesis of new drugs for the treatment of liver diseases and cancer. In addition, more research is needed to understand its mechanism of action and identify new targets for its use in scientific research.
In conclusion, N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide is a promising compound that has shown various applications in scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a valuable compound for the development of new drugs and the treatment of various diseases. Further research is needed to fully understand its mechanism of action and identify new targets for its use in scientific research.
Méthodes De Synthèse
The synthesis of N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide involves the reaction between 2-chlorobenzyl chloride and tert-butylthioethylamine in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield.
Applications De Recherche Scientifique
N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide has been extensively studied for its various applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been used in the synthesis of various drugs such as thioacetamide derivatives, which have shown promising results in the treatment of liver diseases.
Propriétés
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNOS2/c1-15(2,3)20-9-8-17-14(18)11-19-10-12-6-4-5-7-13(12)16/h4-7H,8-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHQOQQNIQCIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)CSCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-butylsulfanyl)ethyl]-2-[(2-chlorobenzyl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3-propoxybenzamide](/img/structure/B5145430.png)
![1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5145432.png)

![4-fluoro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5145447.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromobenzamide](/img/structure/B5145456.png)
![methyl [6-bromo-4-(2-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5145457.png)


![1-[2-(4-morpholinyl)ethyl]-3-[(nonyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride](/img/structure/B5145491.png)

![N-(3'-fluoro-3-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5145508.png)
![N-(1-{1-[3-(2-chlorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5145515.png)
![1-(4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5145516.png)